

The chemical structure and synthesis of Olaparib

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Compound of Interest

Compound Name: **Olaparib**

Cat. No.: **B1684210**

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Olaparib**

Chemical Structure of Olaparib

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.^{[1][2]} Its chemical structure is fundamental to its inhibitory action.

Identifier	Value
IUPAC Name	4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one ^[3]
SMILES String	c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5)F)n[nH]c2=O ^{[1][4]}
Molecular Formula	C ₂₄ H ₂₃ FN ₄ O ₃ ^{[3][4]}
Molecular Weight	434.47 g/mol ^{[1][4]}

Synthesis of Olaparib

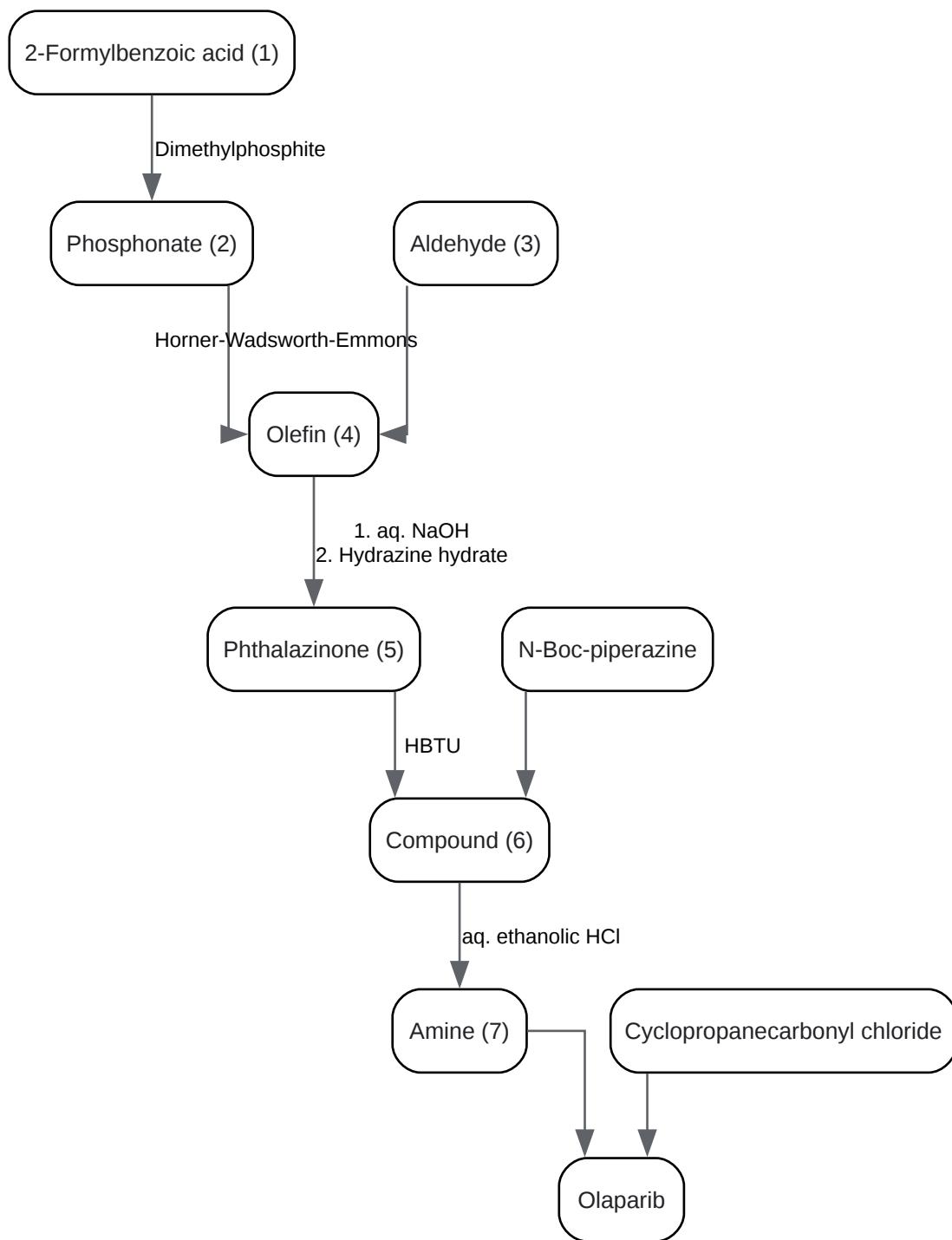
Several synthetic routes for **Olaparib** have been developed, ranging from the initial medicinal chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.

Medicinal Chemistry Route

The original synthesis route was designed for the exploration of structure-activity relationships and involved six steps.^{[5][6]} A key feature of this route is the Horner-Wadsworth-Emmons reaction to construct the central olefin intermediate.^[5]

Experimental Protocol:

- Step 1: Synthesis of Phosphonate 2. 2-Formylbenzoic acid (1) is reacted with dimethylphosphite to yield phosphonate 2.^[5] This reaction achieves a yield of approximately 95%.^{[5][6]}
- Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in 96% yield.^{[5][6]}
- Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous NaOH at 90°C, followed by a reaction with hydrazine hydrate in the same vessel to form the phthalazinone 5.^[5] This two-step, one-pot reaction has a yield of 77%.^{[5][6]}
- Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.^{[5][6]}
- Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using aqueous ethanolic HCl to afford the free amine 7.^[5]
- Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with cyclopropanecarbonyl chloride in dichloromethane to yield **Olaparib** in 83% yield.^[5]

[Click to download full resolution via product page](#)Medicinal Chemistry Synthesis Route for **Olaparib**.

Process Chemistry Route

To improve scalability and efficiency, a process chemistry route was developed.^[5] This route modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for telescoping of the initial reactions.^[5] For instance, dimethylphosphite is replaced with diethylphosphite, and the base is changed from methoxide to t-amylate.^[5]

Eco-Friendly Total Synthesis

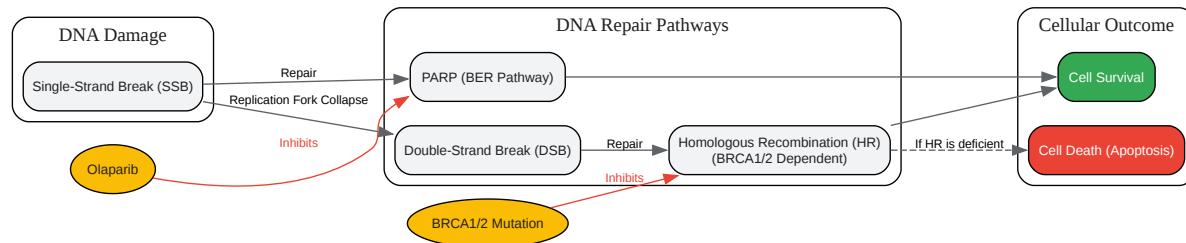
A more recent, environmentally benign synthesis of **Olaparib** has been reported, which is operationally simple and highly atom-economical.^{[7][8]} This four-step synthesis achieves a 51% overall yield using commercially available and inexpensive starting materials.^{[7][8]} A key advantage of this route is that it avoids the use of a phosphonate precursor, which is required in the Horner-Wadsworth-Emmons reaction.^{[7][8]} The synthesis involves the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an α -arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.^{[7][8]}

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib's therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.^{[9][10][11]}

In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication, they can lead to the formation of DNA double-strand breaks (DSBs).^{[9][11]} These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.^[11]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.^[11] When these cells are treated with a PARP inhibitor like **Olaparib**, the SSBs that are not repaired by the BER pathway are converted to DSBs during replication.^[11] Due to the defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.^[11] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.



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Mechanism of action of **Olaparib** via PARP inhibition.

Quantitative Data Inhibitory Potency

Olaparib is a highly potent inhibitor of both PARP1 and PARP2 enzymes.

Enzyme	IC ₅₀ (nM)
PARP1	5[12][13]
PARP2	1[12][13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetic Properties

The pharmacokinetic profile of **Olaparib** has been well-characterized.

Parameter	Value
Bioavailability	~30%
Time to Peak Plasma Concentration (T_{max})	1-3 hours
Plasma Protein Binding	~82%
Terminal Half-life ($t_{1/2}$)	11.9 hours
Metabolism	Primarily hepatic, via cytochrome P450 enzymes
Excretion	Primarily in urine and feces

Note: Pharmacokinetic parameters can vary between individuals.[\[14\]](#)[\[15\]](#)

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